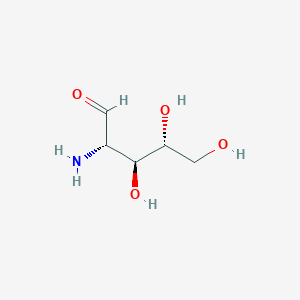
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is a derivative of arabinose, a pentose sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the second carbon position. It is a significant molecule in various biochemical and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal typically involves the stereoselective reaction of chiral imines with 2,3-O-isopropylidene-D-glyceraldehyde . This method ensures high erythro-selectivity, which is crucial for obtaining the desired stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often employs multi-step chemical syntheses. One common method involves the nucleophilic addition of methyl isocyanoacetate to protected glyceraldehyde derivatives, followed by deprotection and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to primary amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrosyl chloride and other nitrosating agents.
Reduction: Reducing agents such as zinc-copper couple in glacial acetic acid are frequently used.
Substitution: Acylation and alkylation reactions often use acetic anhydride and alkyl halides under basic conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Acylated and alkylated derivatives.
Aplicaciones Científicas De Investigación
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal has diverse applications in scientific research:
Biology: Plays a role in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases.
Pathways Involved: It participates in pathways related to glycosylation and carbohydrate modification, influencing the structure and function of glycoproteins and glycolipids.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-deoxyglucose: Similar structure but derived from glucose.
2-Amino-2-deoxymannose: Derived from mannose, differing in the stereochemistry at the second carbon.
2-Amino-2-deoxygalactose: Derived from galactose, also differing in stereochemistry.
Uniqueness
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and the presence of an amino group at the second carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
5840-75-5 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5+/m1/s1 |
Clave InChI |
RNZJRDIKDNXKIJ-WDCZJNDASA-N |
SMILES |
C(C(C(C(C=O)N)O)O)O |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C=O)N)O)O)O |
SMILES canónico |
C(C(C(C(C=O)N)O)O)O |
Sinónimos |
2-amino-2-deoxyarabinose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















